molecular formula C22H25ClN4O3S3 B2920099 (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1101187-59-0

(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2920099
CAS RN: 1101187-59-0
M. Wt: 525.1
InChI Key: BBAJVIXVEAMCKH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorothiophene, a sulfonyl group, a pyrrolidine ring, a piperazine ring, and a dimethylbenzothiazole . These groups are common in many biologically active compounds and are often used in drug discovery .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine and piperazine rings, for example, are non-planar, which can lead to increased three-dimensional coverage .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of multiple rings could increase the compound’s lipophilicity, while the sulfonyl group could contribute to its acidity .

Scientific Research Applications

Molecular Interaction Studies

The compound has been explored in the context of its molecular interactions. For example, its analogues have been studied for their binding interactions with the CB1 cannabinoid receptor. These studies involve conformational analysis and the development of pharmacophore models, contributing to our understanding of receptor-ligand interactions in medicinal chemistry (Shim et al., 2002).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been a significant area of research. Studies have been conducted on the synthesis of compounds with similar structures, investigating the reactions and properties of various functional groups, which is crucial for the development of new pharmaceutical compounds (Acheson & Wallis, 1982).

Antimicrobial Activity

Compounds structurally similar to (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been investigated for their antimicrobial activity. These studies include the synthesis of new compounds and testing their effectiveness against various strains of bacteria and fungi, contributing to the search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Exploration of Biological Activity

Research has been conducted to understand the biological activity of related compounds. This includes studies on their interaction with different biological receptors and the subsequent biological responses, which is vital for the development of new therapeutic agents (Landsman et al., 1997).

Crystal and Molecular Structure Studies

Structural studies, such as X-ray diffraction, have been used to determine the crystal and molecular structure of compounds with similar structures. These studies provide insights into the three-dimensional arrangement of atoms in a molecule, which is essential for the rational design of new drugs (Naveen et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3S3/c1-14-5-6-17-20(15(14)2)24-22(31-17)26-12-10-25(11-13-26)21(28)16-4-3-9-27(16)33(29,30)19-8-7-18(23)32-19/h5-8,16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAJVIXVEAMCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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